![molecular formula C24H24N2O B231365 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as antipsychotics, and it has been found to have potent effects on the central nervous system. In
作用機序
The mechanism of action of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile involves its interaction with several neurotransmitter systems in the brain. It has been found to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood and behavior. In addition, it has been found to have an affinity for serotonin 5-HT2A receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile include its ability to modulate the activity of several neurotransmitter systems in the brain. It has been found to increase the release of dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, it has been found to decrease the activity of the glutamate system, which is involved in the regulation of anxiety and depression.
実験室実験の利点と制限
The advantages of using 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile in lab experiments include its potent antipsychotic, anxiolytic, and antidepressant effects. It has been found to be effective in the treatment of several psychiatric disorders, and it has been extensively studied for its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential side effects and toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile. One direction is to further explore its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to investigate its potential use in combination with other medications for enhanced therapeutic effects. Additionally, further studies are needed to explore its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity. Overall, the study of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile has the potential to lead to the development of new and effective treatments for psychiatric disorders.
合成法
The synthesis method of 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile involves several steps. The first step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl chloride with sodium hydroxide to form 8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol. The second step involves the reaction of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol with 1,2-dibromoethane to form 5-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy-1,2-dibromoethane. The final step involves the reaction of 5-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy-1,2-dibromoethane with dibenzylideneacetone to form 5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile.
科学的研究の応用
5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to have potent antipsychotic effects, and it has been shown to be effective in the treatment of schizophrenia and other psychotic disorders. In addition, it has been found to have anxiolytic and antidepressant effects, and it has been studied for its potential use in the treatment of anxiety and depression.
特性
分子式 |
C24H24N2O |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carbonitrile |
InChI |
InChI=1S/C24H24N2O/c1-26-18-10-11-19(26)14-20(13-18)27-24-22-8-3-2-6-16(22)12-17(15-25)21-7-4-5-9-23(21)24/h2-9,12,18-20,24H,10-11,13-14H2,1H3 |
InChIキー |
PGRLNKAXBMBIOK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=C(C5=CC=CC=C35)C#N |
正規SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4C=C(C5=CC=CC=C35)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



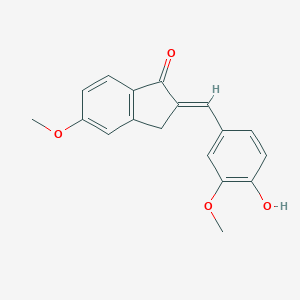
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
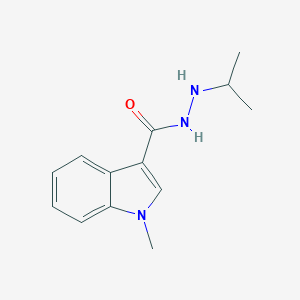
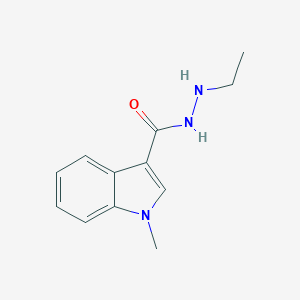
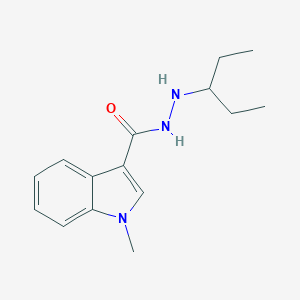

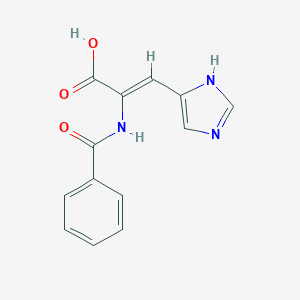
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
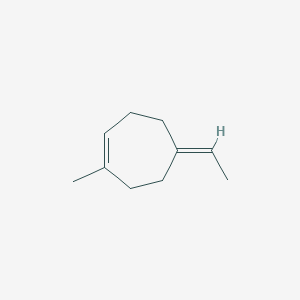
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
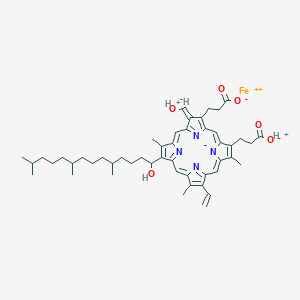
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
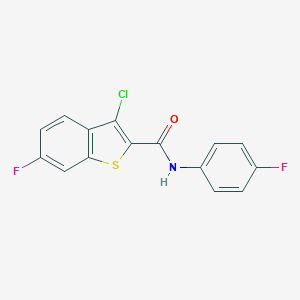
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)